REACTION_CXSMILES
|
ClC1C=CC([N+]([O-])=O)=CC=1S([O-])=O.[Na+].[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][C:24](Cl)=[C:23]([N+:28]([O-])=O)[CH:22]=1)(=[O:20])=[O:19].P([O-])([O-])([O-])=O.P(O)([O-])([O-])=O.[Na+].[Na+].P(O)(O)([O-])=O.[Na+].[H][H]>O.[Ni].[Ni].[Al]>[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([NH2:28])[CH:22]=1)(=[O:19])=[O:20] |f:0.1,4.5.6,7.8,12.13|
|
Name
|
2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]
|
Name
|
4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
disodium phosphate
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.33 mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni].[Al]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has been prepared
|
Type
|
ADDITION
|
Details
|
have been added
|
Type
|
CUSTOM
|
Details
|
When the consumption of hydrogen
|
Type
|
CUSTOM
|
Details
|
a sample is withdrawn
|
Type
|
ADDITION
|
Details
|
approximately 0.5-1.0 g more catalyst is added
|
Type
|
CUSTOM
|
Details
|
is carried out again at 80° C.
|
Type
|
CUSTOM
|
Details
|
the latter is flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed from the warm reaction solution by suction filtration
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
OCCS(=O)(=O)C1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |